molecular formula C7H4F5NO B13514518 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol

5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol

Cat. No.: B13514518
M. Wt: 213.10 g/mol
InChI Key: MIIYKOXIWYXVOZ-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H4F5NO and a molecular weight of 213.1 g/mol . This compound is a derivative of pyridin-3-ol, where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, resulting in a highly fluorinated compound. The presence of the pentafluoroethyl group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol typically involves the reaction of pentafluoroethyl halides with pyridin-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where pentafluoroethyl iodide reacts with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol involves its interaction with various molecular targets. The electron-withdrawing effect of the pentafluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group on the pyridine ring can form hydrogen bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is unique due to the presence of both the pentafluoroethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-5(14)3-13-2-4/h1-3,14H

InChI Key

MIIYKOXIWYXVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(C(F)(F)F)(F)F

Origin of Product

United States

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